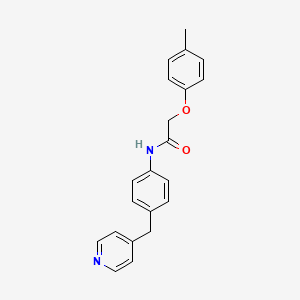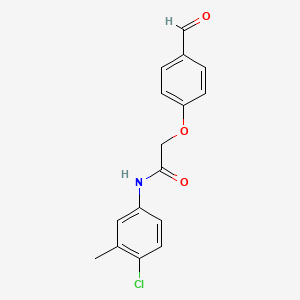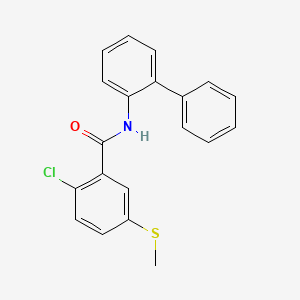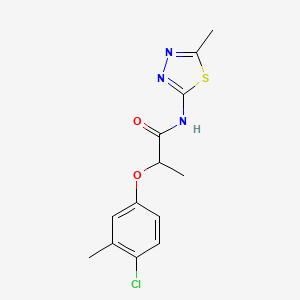
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide
Vue d'ensemble
Description
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-(Pyridin-4-ylmethyl)phenylamine: This intermediate can be synthesized through a nucleophilic substitution reaction involving 4-bromomethylpyridine and aniline.
Formation of 2-(p-Tolyloxy)acetic acid: This compound can be prepared by reacting p-cresol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling 4-(Pyridin-4-ylmethyl)phenylamine with 2-(p-Tolyloxy)acetic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Pyridin-3-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide: Similar structure but with a pyridine ring at a different position.
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(m-tolyloxy)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-ethoxy)acetamide: Similar structure but with an ethoxy group instead of a tolyloxy group.
Uniqueness
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide stands out due to its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. This unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-16-2-8-20(9-3-16)25-15-21(24)23-19-6-4-17(5-7-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPQJJEABDXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[3-(8-quinolinyloxy)propoxy]phenyl}-2-butanone](/img/structure/B4398679.png)

![N-(dibenzo[b,d]furan-3-yl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide](/img/structure/B4398689.png)
![4-[2-(4-chloro-3-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4398695.png)
![1-Methyl-4-[3-(4-methylphenyl)sulfanylpropyl]piperazine;hydrochloride](/img/structure/B4398715.png)
![4-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4398723.png)
![2-fluoro-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4398730.png)

![4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398739.png)
![1-[3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4398740.png)

![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4398754.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone](/img/structure/B4398759.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate](/img/structure/B4398764.png)
